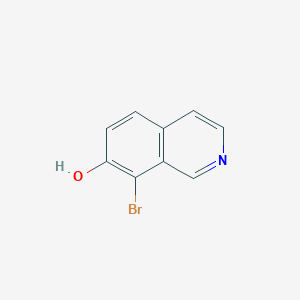

8-Bromoisoquinolin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

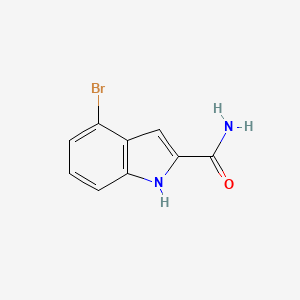

8-Bromoisoquinolin-7-ol, also known as 8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-ol, is an organic compound that belongs to the isoquinoline family. It is a white, crystalline solid with a molecular weight of 285.22 g/mol. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Overview of 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) derivatives, including 8-Bromoisoquinolin-7-ol, have been recognized for their significant biological activities, drawing the attention of medicinal chemists. These compounds are explored for developing potent target-based broad-spectrum drug molecules to treat life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them promising candidates for various therapeutic applications, indicating their versatility in drug development (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Potential of 8-Aminoquinoline Analogues

Research on 8-aminoquinoline analogues, closely related to the 8-HQ scaffold, demonstrates their potential in treating protozoal infections. Efforts to develop derivatives with broader efficacy and reduced toxicity have led to the discovery of compounds like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These findings highlight the therapeutic versatility of 8-HQ derivatives in addressing public health challenges posed by protozoal diseases (Tekwani & Walker, 2006).

Application in Skin Cancer and Cutaneous T-Cell Lymphoma Therapy

The use of Toll-like receptor (TLR) agonists, including compounds structurally related to 8-HQ, in treating skin cancers and cutaneous T-cell lymphoma underscores the clinical relevance of these derivatives. Imiquimod, a TLR 7 agonist, has shown efficacy against basal cell and squamous cell cancers, as well as cutaneous T-cell lymphoma and lentigo maligna melanoma. This suggests that 8-HQ derivatives could play a role in developing treatments for a variety of skin cancers and related conditions (Huen & Rook, 2014).

Enhancing Therapeutic Index of 8-Aminoquinolines

Efforts to improve the therapeutic index of 8-aminoquinolines, related to 8-HQ derivatives, by manipulating pharmacokinetics and metabolism, aim to dissociate efficacy from toxicity. This research direction is crucial for the broader use of these compounds in treating malaria, indicating the potential of 8-HQ derivatives in enhancing drug safety and effectiveness (Myint et al., 2011).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-aminoquinoline, a compound structurally similar to 8-HQ, for detecting Zn2+ ions showcases the application of these derivatives in environmental and biological monitoring. Introducing carboxamide groups into the 8-aminoquinoline molecule has led to 8-amidoquinoline derivatives that improve water solubility and cell membrane permeability, highlighting the scientific and practical significance of 8-HQ derivatives in sensor technology (Mohamad et al., 2021).

Eigenschaften

IUPAC Name |

8-bromoisoquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMFRPFEEWSQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2576623.png)

![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)

![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)